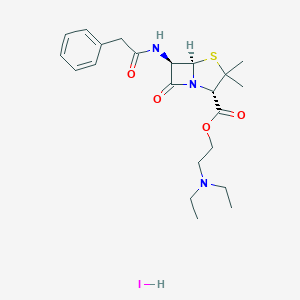
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride
Übersicht
Beschreibung
The compound 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride (CCP HCl) is a process-related impurity found in the synthesis of trazodone, an antidepressant medication . It is also known as mCPP, a synthetic drug with hallucinogenic effects, often encountered in forensic samples . The compound has been synthesized and characterized, with its structural, electronic, molecular, and biological properties investigated, indicating potential activity against prostate-specific membrane protein .
Synthesis Analysis
The synthesis of CCP HCl involves the reaction of 1-(3-chlorophenyl) piperazine with 1-bromo-3-chloropropane, yielding an overall yield of 45.7% . Another synthesis method includes the stirring of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal by reductive amination in ethanol . These methods provide a foundation for the production of CCP HCl, which can be further optimized for yield and purity.
Molecular Structure Analysis
The molecular structure of CCP HCl has been elucidated using spectral data analysis and X-ray crystallography, revealing that it crystallizes in the monoclinic crystal system with P 21/c point group . Theoretical calculations using DFT/B3LYP/6-311G (d,p) level of theory have been compared with experimental results, showing excellent agreement .
Chemical Reactions Analysis
CCP HCl exhibits an irreversible electrochemical oxidation process at +0.65 V on screen-printed carbon electrodes (SPCE) in a Britton Robinson (BR) buffer solution, which is used for its detection in forensic samples . The compound's reactivity and interaction with other substances, such as potential drugs or impurities, are crucial for understanding its behavior in various environments and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of CCP HCl have been characterized through various analytical techniques. A sensitive LC–MS/MS method has been developed for its quantification in trazodone, with a limit of detection (LOD) of 0.01 ppm and a limit of quantification (LOQ) of 0.03 ppm . The compound's electrochemical properties have also been studied, with a linear correlation between peak current and mCPP concentration in the range of 1-30 μmol L-1 and a LOD of 0.1 μmol L-1 . The HOMO-LUMO energy gap and related chemical properties such as hardness, potential, nucleophilicity, and electrophilicity index have been calculated, providing insight into its reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Process : The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride involves reacting 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane. This process yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005).
Structural and Electronic Properties : In-depth studies have been conducted on the structural and electronic properties of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride. These studies include spectral data analysis, X-ray crystallography, and density functional theory calculations. The research also encompasses molecular electrostatic potential surface analysis and frontier orbital analysis, providing insights into chemical hardness, inertness, potential, nucleophilicity, and electrophilicity indices (Bhat et al., 2018).
Pharmaceutical Applications : The compound's relevance in pharmaceutical applications is highlighted, particularly as an intermediate in the synthesis of antidepressants like nefazodone hydrochloride. This involves specific reaction processes and characterizations through various spectroscopic methods (Xin-rong et al., 2006).
Biological and Medicinal Research
Anticancer and Antituberculosis Potential : Studies have indicated potential anticancer and antituberculosis activities of derivatives of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride. Specific derivatives have shown in vitro activity against human breast cancer cell lines and significant antituberculosis effects (Mallikarjuna et al., 2014).
Metabolism and Toxicological Detection : The metabolism and toxicological analysis of this compound have been a subject of research, focusing on its transformation into various metabolites. These studies are important for understanding the pharmacokinetics and toxicological aspects in biological systems (Staack & Maurer, 2003).
Analytical Methods and Quality Control
Quantitative Determination : Advanced analytical methods like liquid chromatography–tandem mass spectrometry (LC–MS/MS) have been developed for the quantitative determination of this compound, particularly in the context of impurity profiling in pharmaceutical products (Venugopal et al., 2014).
Purity Evaluation : Liquid chromatography methods have been established for the purity evaluation of pharmaceutical formulations containing this compound. This includes the identification and quantification of related impurities, ensuring the quality and safety of pharmaceutical products (Rao et al., 2001).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRNANYLVRULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057761 | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride | |
CAS RN |
52605-52-4 | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2692F180CJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






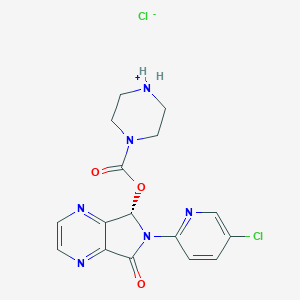

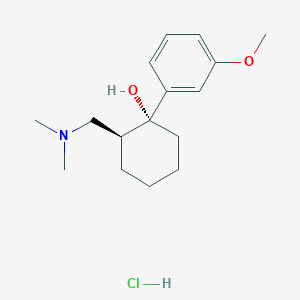
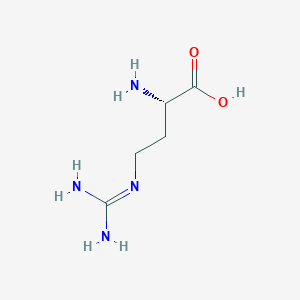
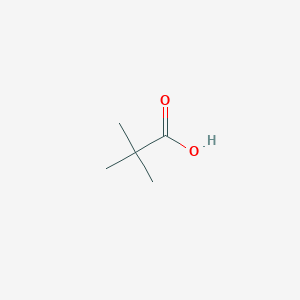
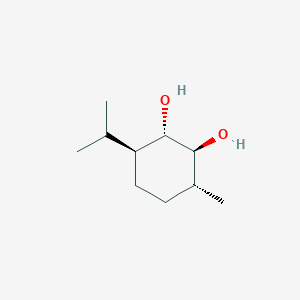
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)
